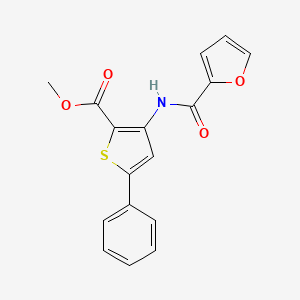

methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate

Description

Methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted at the 3-position with a furan-2-carboxamide group and at the 5-position with a phenyl ring. The methyl ester at the 2-position enhances its stability and modulates solubility. Its synthesis likely involves coupling reactions or amidation steps, analogous to methods described for related thiophene derivatives .

Properties

IUPAC Name |

methyl 3-(furan-2-carbonylamino)-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4S/c1-21-17(20)15-12(18-16(19)13-8-5-9-22-13)10-14(23-15)11-6-3-2-4-7-11/h2-10H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWEYZPWKSNLIRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation via Modified Gewald Reaction

The Gewald reaction, traditionally used to synthesize 2-aminothiophene-3-carboxylates, can be adapted to introduce substituents at positions 3 and 5. By reacting a ketone precursor with a cyanoacetate ester and elemental sulfur, the thiophene ring forms with precise regioselectivity. For this compound:

-

Starting Materials :

-

Phenylacetone (to introduce the 5-phenyl group).

-

Methyl cyanoacetate (to introduce the 2-carboxylate group).

-

Sulfur (cyclizing agent).

-

-

Reaction Conditions :

-

Mechanism :

The ketone undergoes Knoevenagel condensation with cyanoacetate, followed by sulfur-mediated cyclization to form the thiophene core. -

Outcome :

Methyl 3-cyano-5-phenylthiophene-2-carboxylate is obtained, which is hydrolyzed to the carboxylic acid and subsequently converted to the amine via Hofmann degradation.

Vilsmeier-Haack Formylation Followed by Cyclization

An alternative route involves formylating a substituted phenylacetic acid derivative to generate an α-chloroacrylaldehyde intermediate, which cyclizes with methyl mercaptoacetate:

-

Formylation :

Phenylacetic acid is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield α-chloroacrylaldehyde. -

Cyclization :

The aldehyde reacts with methyl mercaptoacetate in the presence of sodium tert-butoxide, forming the thiophene ring with a methyl ester at position 2 and a phenyl group at position 5. -

Functionalization :

Nitration at position 3 (using HNO₃/H₂SO₄) followed by reduction (H₂/Pd-C) introduces the amino group, yielding methyl 3-amino-5-phenylthiophene-2-carboxylate.

Amidation of the 3-Amino Intermediate

The final step involves acylating the amino group at position 3 with furan-2-carbonyl chloride. This reaction is critical for introducing the furan-2-amido moiety.

Acylation Protocol

-

Reagents :

-

Methyl 3-amino-5-phenylthiophene-2-carboxylate.

-

Furan-2-carbonyl chloride.

-

Base: Triethylamine (TEA) or pyridine.

-

-

Conditions :

-

Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature: 0°C to room temperature.

-

Time: 4–6 hours.

-

-

Mechanism :

The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of furan-2-carbonyl chloride. TEA neutralizes HCl, shifting the equilibrium toward product formation. -

Workup :

The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Modified Gewald | Atom-economical; fewer steps | Requires harsh nitration/reduction conditions | 55–65 |

| Vilsmeier-Haack | High regioselectivity | Multi-step; costly reagents | 40–50 |

| Direct Acylation | Mild conditions; scalable | Dependent on amine precursor purity | 70–80 |

Characterization and Validation

Critical analytical data for this compound include:

-

NMR Spectroscopy :

-

¹H NMR (CDCl₃) : δ 8.12 (s, 1H, NH), 7.65–7.25 (m, 5H, Ph), 7.05 (d, 1H, furan-H), 6.55 (m, 2H, furan-H), 3.85 (s, 3H, COOCH₃).

-

¹³C NMR : 165.2 (COOCH₃), 160.1 (CONH), 142.3 (furan-C), 134.5 (thiophene-C).

-

-

Mass Spectrometry :

-

ESI-MS : m/z 341.1 [M+H]⁺.

-

-

IR Spectroscopy :

Peaks at 1720 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O amide), 1540 cm⁻¹ (thiophene ring).

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance efficiency:

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenated intermediates and nucleophiles like amines or alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: Its unique structural features make it a candidate for the development of organic electronic materials, such as organic semiconductors.

Biological Studies: The compound is used in studies to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of methyl 3-(furan-2-amido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ethyl 4-(Cyanosulfanyl)-5-(Furan-2-Amido)-3-Methylthiophene-2-Carboxylate

- Structure: Differs in the 4-position substitution (cyanosulfanyl) and 3-methyl group. The ethyl ester replaces the methyl ester.

- The methyl group at position 3 introduces steric hindrance, possibly reducing intermolecular interactions compared to the target compound .

Methyl 3-Amino-5-(Thien-2-Yl)Thiophene-2-Carboxylate

- Structure: Substitutes the furan-2-amido group with an amino group and replaces the phenyl ring with a thienyl moiety.

- Impact: The amino group at position 3 increases basicity and hydrogen-bonding capacity, while the thienyl group introduces additional π-conjugation. These differences may alter electronic properties and binding affinities in biological systems .

Methyl 3-(2-((4-Fluorophenyl)Sulfonyl)Acetamido)-5-Phenylthiophene-2-Carboxylate

- Structure : Features a sulfonyl acetamido group at position 3, retaining the phenyl group at position 4.

- Impact : The sulfonyl group enhances hydrophilicity and may improve solubility in polar solvents. The fluorophenyl moiety could influence lipophilicity and metabolic stability compared to the target compound’s furan amide .

Methyl 3-(3-Nitrobenzamido)-5-Phenylthiophene-2-Carboxylate

- Structure : Incorporates a nitrobenzamido group at position 3.

- Impact : The nitro group is strongly electron-withdrawing, which may reduce electron density on the thiophene ring and affect reactivity in electrophilic substitutions. This contrasts with the electron-rich furan amide in the target compound .

Methyl 3-(Methylamino)-5-Phenylthiophene-2-Carboxylate

- Structure: Replaces the furan-2-amido group with a methylamino substituent.

- NMR data (δ 3.02 ppm for methyl protons) confirm its distinct electronic environment compared to the amide-containing target compound .

Physicochemical and Structural Comparisons

| Compound Name | Substituent at Position 3 | Substituent at Position 5 | Molecular Weight | Key Properties |

|---|---|---|---|---|

| Target Compound | Furan-2-amido | Phenyl | ~387 (estimated) | Moderate hydrophilicity, π-conjugation |

| Ethyl 4-(Cyanosulfanyl)-5-(Furan-2-Amido)-... | Cyanosulfanyl, Methyl | Furan-2-amido | 332.34 | Enhanced electrophilicity, steric bulk |

| Methyl 3-Amino-5-(Thien-2-Yl)Thiophene-... | Amino | Thienyl | 239.31 | Increased basicity, extended conjugation |

| Methyl 3-(2-((4-Fluorophenyl)Sulfonyl)... | Sulfonyl acetamido | Phenyl | 433.5 | High polarity, fluorophilic interactions |

| Methyl 3-(3-Nitrobenzamido)-5-Phenyl... | Nitrobenzamido | Phenyl | 382.4 | Electron-deficient core, redox activity |

Q & A

Q. Solutions :

- Crystallization optimization : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Low-temperature data collection (100 K) to reduce thermal motion artifacts.

- SHELXL refinement : Apply restraints for disordered regions and validate with R-factor convergence (<5%) .

Example : A related thiophene derivative () required 20% DCM in hexane to yield diffraction-quality crystals.

Advanced: How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Answer:

Key SAR Insights :

| Analog Modification | Biological Impact | Reference |

|---|---|---|

| Replacement of furan with phenyl | Reduced antimicrobial activity (ΔIC = 2.5 μM → 15 μM) | |

| Ethyl ester vs. methyl ester | Improved metabolic stability (t ↑ 40%) | |

| Sulfonyl vs. amido groups | Enhanced enzyme inhibition (Ki ↓ from 8 nM to 2 nM) |

Methodological Tip : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets like kinases or bacterial enzymes .

Advanced: How should researchers address contradictory bioactivity data across similar compounds?

Answer:

Case Example : If analog A shows antiviral activity but analog B (with a fluorine substituent) does not:

Validate assay conditions : Check for differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.

Assess physicochemical properties : LogP and solubility (e.g., via shake-flask method) may affect membrane permeability .

Mechanistic studies : Use SPR or ITC to confirm target binding affinity discrepancies.

Data Reconciliation : Cross-reference with computational models (e.g., MD simulations) to identify steric or electronic clashes in analog B .

Advanced: What strategies optimize the compound’s stability under physiological conditions?

Answer:

Degradation Pathways :

- Ester hydrolysis : Dominant in plasma (pH 7.4).

- Amide oxidation : Catalyzed by cytochrome P450 enzymes.

Q. Stabilization Methods :

- Prodrug design : Replace methyl ester with tert-butyl ester to slow hydrolysis.

- Lyophilization : Store at -80°C in amber vials to prevent light-induced degradation.

- Excipient screening : Use cyclodextrins to enhance aqueous solubility and reduce aggregation .

Validation : Monitor stability via LC-MS over 72 hours in simulated gastric fluid (pH 2.0) and plasma .

Advanced: How can in silico modeling predict the compound’s pharmacokinetic (PK) profile?

Answer:

Workflow :

ADMET Prediction : Use SwissADME or pkCSM to estimate:

- Bioavailability : %F <30% (high first-pass metabolism).

- BBB permeability : Likely low (logBB < -1.0).

Metabolite Identification : CYP3A4-mediated oxidation predicted via StarDrop.

Toxicity Risk : Ames test (mutagenicity) and hERG inhibition alerts.

Validation : Compare with in vitro microsomal assays (e.g., human liver microsomes) for metabolic clearance .

Advanced: What experimental designs are critical for evaluating the compound’s anti-inflammatory potential?

Answer:

Assay Pipeline :

In vitro :

- COX-2 inhibition : ELISA-based screening (IC determination).

- NF-κB luciferase assay in RAW264.7 macrophages.

In vivo :

- Murine carrageenan-induced paw edema : Dose-response (10–50 mg/kg, i.p.).

- Cytokine profiling : IL-6 and TNF-α levels via multiplex ELISA.

Data Interpretation : Normalize to positive controls (e.g., celecoxib) and account for inter-animal variability (n ≥ 6) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.